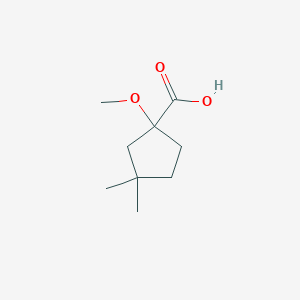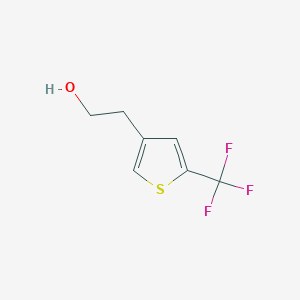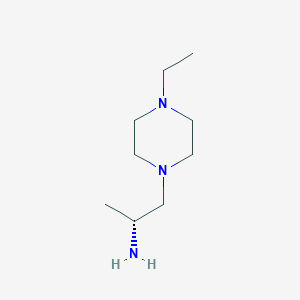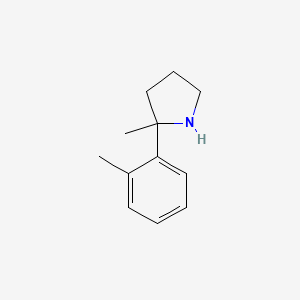
2-Methyl-2-(o-tolyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(o-tolyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a methyl group and an ortho-tolyl group. Pyrrolidine derivatives are significant in organic, medicinal, and pharmaceutical chemistry due to their presence in biologically active molecules and drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(o-tolyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones, which proceeds smoothly under mild conditions and provides high yields .
Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve large-scale cyclization reactions, utilizing readily available starting materials and efficient catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidative processes.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methyl-2-(o-tolyl)pyrrolidine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-ones: These compounds share the pyrrolidine core and exhibit similar chemical reactivity and biological activities.
Pyrrolidine-2,5-diones: Another class of pyrrolidine derivatives with distinct structural features and applications.
Prolinol: A pyrrolidine derivative used in various synthetic and medicinal chemistry applications.
Uniqueness: 2-Methyl-2-(o-tolyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-tolyl group enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12(2)8-5-9-13-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
Clé InChI |
UNGAYJKKNNKHJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




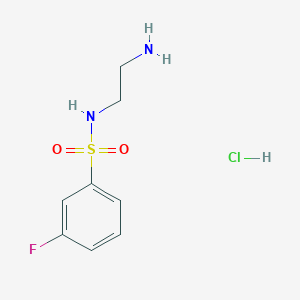
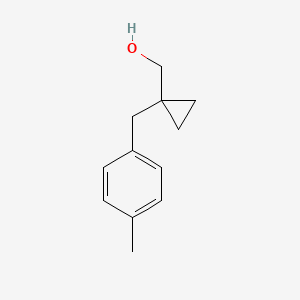


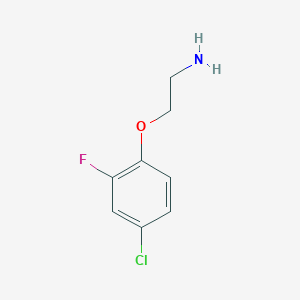

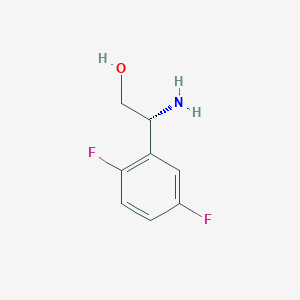

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
